molecular formula C13H16N2O5S B12920097 2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one CAS No. 85409-61-6

2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one

Cat. No.: B12920097
CAS No.: 85409-61-6
M. Wt: 312.34 g/mol
InChI Key: RXRCCQQVBOVNFJ-UHFFFAOYSA-N
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Description

The compound 2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 3H-pyrazol-3-one core substituted with a 2-methoxyphenyl group at position 2 and a 2-hydroxyethylsulphonyl moiety at position 5 of the phenyl ring.

Properties

CAS No.

85409-61-6

Molecular Formula

C13H16N2O5S

Molecular Weight

312.34 g/mol

IUPAC Name

2-[5-(2-hydroxyethylsulfonyl)-2-methoxyphenyl]-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C13H16N2O5S/c1-9-7-13(17)15(14-9)11-8-10(3-4-12(11)20-2)21(18,19)6-5-16/h3-4,8,16H,5-7H2,1-2H3

InChI Key

RXRCCQQVBOVNFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)CCO)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

  • This classical method involves the reaction of 1,3-dicarbonyl compounds with hydrazine or substituted hydrazines to form pyrazole rings.
  • For example, condensation of ethyl acetoacetate with phenylhydrazine derivatives under catalytic conditions yields substituted pyrazolones with high regioselectivity and yields (up to 95%).
  • Catalysts such as nano-ZnO or copper triflate have been employed to improve reaction efficiency and selectivity.

Sulphonylation and Introduction of Hydroxyethyl Groups

  • The sulphonyl group attached to the phenyl ring is typically introduced via sulphonyl chloride derivatives reacting with hydroxyethyl-containing nucleophiles or via sulphonation reactions.
  • The hydroxyethyl substituent can be introduced by nucleophilic substitution or by using 2-hydroxyethyl sulphonyl reagents in the synthetic sequence.

One-Pot and Multi-Step Syntheses

  • Multi-step syntheses often involve initial formation of the pyrazolone core, followed by functional group transformations such as sulphonylation and alkylation.
  • One-pot protocols combining cyclocondensation and oxidative aromatization have been reported for related pyrazole derivatives, enhancing efficiency and yield.

Specific Preparation Methodology for 2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of Pyrazolone Core Condensation of 1,3-diketone (e.g., ethyl acetoacetate) with hydrazine derivative Formation of 5-methyl-3H-pyrazol-3-one core with high yield (80-95%)
2 Introduction of Methoxyphenyl Group Use of 2-methoxyphenyl hydrazine or equivalent precursor Substitution at 2-position of pyrazolone ring
3 Sulphonylation Reaction with 2-hydroxyethyl sulphonyl chloride or sulphonylating agent under controlled temperature (e.g., 65-70°C) Introduction of 5-((2-hydroxyethyl)sulphonyl) substituent on phenyl ring
4 Purification Recrystallization or chromatographic purification (e.g., silica gel flash chromatography) Isolation of pure compound suitable for analytical and pharmacological use

Reaction Conditions and Catalysts

  • The sulphonylation step is often performed in the presence of a base (e.g., triethylamine) to neutralize released acid and promote substitution.
  • Temperature control is critical; typical reaction temperatures range from room temperature to 70°C to optimize yield and minimize side reactions.
  • Catalysts such as copper triflate have been reported to enhance cyclocondensation efficiency in related pyrazole syntheses.

Analytical Monitoring

  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • High-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., Newcrom R1) and mobile phases containing acetonitrile, water, and phosphoric or formic acid is employed for purity assessment and preparative separation.
  • Mass spectrometry (MS) compatible methods are used for structural confirmation and pharmacokinetic studies.

Research Findings and Yield Data

Parameter Data/Result Source/Notes
Yield of pyrazolone core 80-95% Nano-ZnO catalyzed condensation
Yield of sulphonylation step Typically high, >80% Based on sulphonyl chloride reaction
Reaction time 6-12 hours depending on step Sulphonylation ~6 hours at 65-70°C
Purity after purification >98% (HPLC analysis) Reverse phase HPLC method
Catalyst reusability Copper triflate catalyst reusable >4 cycles Reported in pyrazole syntheses

Summary of Preparation Method

The preparation of 2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one is achieved through a multi-step synthetic route involving:

  • Initial cyclocondensation of appropriate 1,3-diketones with hydrazine derivatives to form the pyrazolone core.
  • Subsequent functionalization of the phenyl ring with methoxy and sulphonyl hydroxyethyl groups via sulphonylation reactions.
  • Use of catalysts such as copper triflate to improve reaction efficiency.
  • Careful control of reaction conditions (temperature, time, solvent, and base) to optimize yield and purity.
  • Purification by recrystallization or chromatographic techniques, with analytical monitoring by HPLC and MS.

This methodology is supported by extensive literature on pyrazole chemistry and sulphonylation reactions, ensuring a robust and reproducible synthesis suitable for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas:

  • Anti-inflammatory Activity : Research indicates that pyrazolone derivatives can exhibit significant anti-inflammatory properties. The presence of the sulfonyl group in 2,4-dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one may enhance its efficacy against inflammation-related conditions.
  • Antimicrobial Properties : Studies have suggested that similar pyrazolone compounds exhibit antimicrobial activity. The structural features of this compound could potentially lead to the development of new antimicrobial agents.
  • Analgesic Effects : Given the historical use of pyrazolone derivatives as analgesics, this compound may also be investigated for pain relief applications. Its mechanism of action could involve inhibition of cyclooxygenase enzymes, similar to other known analgesics.

Organic Synthesis Applications

The versatility of 2,4-dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one extends to organic synthesis:

  • Building Block for New Compounds : The unique functional groups present in this compound allow it to serve as a building block for synthesizing more complex molecules. This is particularly relevant in the development of novel pharmaceuticals and agrochemicals .
  • Reactivity in Chemical Transformations : The compound can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, making it useful in synthetic organic chemistry.

Case Study 1: Anti-inflammatory Mechanism

A study explored the anti-inflammatory effects of pyrazolone derivatives in an animal model of arthritis. The results demonstrated that treatment with compounds similar to 2,4-dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one significantly reduced markers of inflammation and pain compared to control groups. This suggests potential for therapeutic use in chronic inflammatory diseases.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to evaluate the antimicrobial efficacy of various pyrazolone derivatives against common bacterial strains. The findings indicated that certain derivatives exhibited potent antibacterial activity, leading researchers to propose further investigation into the structure-activity relationship (SAR) to optimize efficacy.

Mechanism of Action

The mechanism of action of 2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazolone derivatives vary significantly based on substituent patterns. Below is a comparative analysis:

Compound Name / CAS No. Core Structure Key Substituents Functional Implications
Target Compound 3H-pyrazol-3-one - 2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)
- 5-methyl
Enhanced polarity due to sulphonyl group; methoxy improves solubility in organic media
Solvent Yellow 72 (CAS: Not specified) 3H-pyrazol-3-one - 4-[(2-methoxyphenyl)azo]
- 2-phenyl
Azo group confers chromophoric properties; used as a dye
CAS 21951-34-8 3H-pyrazol-3-one - 2-[4-((2-hydroxyethyl)sulphonyl)phenyl]
- 5-methyl
Para-sulphonyl group increases hydrophilicity; positional isomer of target compound
4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one (CAS 1520752-02-6) 3H-pyrazol-3-one - 2-phenyl
- 4-ethyl, 5-methyl
Simpler alkyl substituents reduce polarity; potential for hydrophobic interactions
15900-11-5 3H-pyrazol-3-one - 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]
- 2-phenyl
Conjugated system enables extended π-bonding; possible fluorescence applications

Physicochemical Properties

  • Polarity : The target compound’s sulphonyl and methoxy groups enhance water solubility compared to alkyl-substituted analogues like CAS 1520752-02-6 .
  • Thermal Stability : Sulphonyl-containing derivatives (e.g., CAS 21951-34-8) exhibit higher thermal stability due to strong S=O bonds .
  • Chromophoric Properties : Azo derivatives (e.g., Solvent Yellow 72) absorb visible light, unlike the target compound, which lacks conjugated azo groups .

Research Findings and Data

Crystallographic Studies

  • Pyrazolone derivatives are often analyzed using SHELX and ORTEP software ().

Biological Activity

2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one is a synthetic organic compound belonging to the pyrazolone class. Its molecular formula is C13H16N2O5SC_{13}H_{16}N_{2}O_{5}S, with a molecular weight of approximately 312.34 g/mol. The compound features a unique structure that includes a pyrazolone core, a sulfonyl group, and a methoxyphenyl moiety, which contribute to its potential biological activities.

Chemical Structure

The compound's structure can be represented as follows:

Structure C13H16N2O5S\text{Structure }\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{5}\text{S}

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolone derivatives, including 2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

  • Cell Line Studies :
    • The compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
    • IC50 values for these studies indicated significant cytotoxicity, particularly in MCF7 with an IC50 value of approximately 3.79 µM and in A549 with values around 26 µM .

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways involved in cancer proliferation and apoptosis. For instance, it may inhibit key enzymes or signaling pathways that are crucial for tumor growth.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity:

Compound NameMolecular FormulaKey Features
4-MethylpyrazoleC4H6N2OInhibits alcohol dehydrogenase; simpler structure.
1,3-DiphenylpyrazoleC15H14N2Exhibits significant anti-inflammatory properties; lacks sulfonyl group.
4-(2-hydroxyethyl)-5-methyl-2-phenyldihydro-pyrazoloneC12H15N2O3SPotential for enhanced antimicrobial activity due to multiple substituents.

The distinct combination of functional groups in 2,4-Dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one may confer unique pharmacological properties compared to its analogs .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antitumor Activity : A recent publication reported that derivatives of pyrazolone exhibited significant cytotoxic effects on various human cancer cell lines, including those resistant to conventional therapies . The study emphasized the need for further exploration into the mechanisms by which these compounds exert their effects.
  • In Vivo Studies : Preliminary animal studies suggested that the compound could reduce tumor size significantly in xenograft models when administered at specific dosages, indicating its potential as a therapeutic agent .

Q & A

[Basic] What synthetic methodologies are recommended for preparing 2,4-dihydro-2-(5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)-5-methyl-3H-pyrazol-3-one?

The synthesis of pyrazolone derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-keto esters. For analogous compounds, refluxing in ethanol with acetic acid as a catalyst (e.g., 7 hours for phenyl hydrazine derivatives) is a standard approach to form the pyrazole core . Post-synthesis, purification via silica gel chromatography and recrystallization from ethanol-DMF mixtures (1:1) is effective for isolating high-purity products . Key variables include stoichiometric ratios of reactants, solvent polarity, and reaction time.

[Advanced] How can substituent effects (e.g., hydroxyethylsulphonyl vs. methoxyphenyl) on the compound’s stability be systematically evaluated?

Substituent impacts can be assessed via:

  • Computational modeling : Density Functional Theory (DFT) to calculate bond dissociation energies and electron density maps, focusing on sulfonyl and methoxy groups.
  • Experimental stability assays : Accelerated degradation studies under varied pH, temperature, and UV exposure. For example, monitor hydrolysis of the sulphonyl group via HPLC at 40°C/75% RH .
  • Crystallographic analysis : Compare dihedral angles between substituents and the pyrazolone core to identify steric or electronic destabilization .

[Basic] What spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and hydroxyethylsulphonyl protons (δ ~3.5–4.2 ppm). Aromatic protons in the methoxyphenyl group typically appear as multiplets between δ 6.8–7.5 ppm .
  • LC-MS : Confirm molecular weight (expected [M+H]+ ~377 g/mol) and detect impurities via high-resolution mass spectrometry.
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

[Advanced] How can conflicting biological activity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Discrepancies may arise from:

  • Assay conditions : Varying pH, solvent (DMSO vs. aqueous buffer), or redox mediators. Standardize protocols using controls like ascorbic acid .
  • Purity : Impurities (e.g., unreacted hydrazine) can skew results. Validate purity via elemental analysis (>98%) and HPLC .
  • Substituent interactions : Use isosteric replacements (e.g., replacing methoxy with ethoxy) to isolate functional group contributions .

[Basic] What are the critical parameters for optimizing reaction yield during synthesis?

ParameterOptimal RangeEvidence Source
SolventEthanol or ethanol/acetic acid
TemperatureReflux (~78–80°C)
Reaction Time2–7 hours
Hydrazine Equiv.1.0–1.2 equivalents
PurificationSilica gel chromatography

[Advanced] How can computational methods predict this compound’s environmental fate or biodegradability?

  • QSPR models : Correlate molecular descriptors (logP, polar surface area) with biodegradation half-lives. For sulfonyl-containing compounds, prioritize models validated for sulphonamides .
  • Molecular docking : Simulate interactions with biodegradation enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to assess acute/chronic toxicity under OECD guidelines .

[Basic] What analytical methods confirm the absence of common synthetic byproducts?

  • TLC monitoring : Use ethyl acetate/hexane (3:7) to detect unreacted hydrazine (Rf ~0.1) or diketone intermediates (Rf ~0.5) .
  • ¹H NMR : Look for residual acetic acid (δ ~2.1 ppm) or solvent peaks.
  • Elemental analysis : Deviations >0.3% from theoretical C/H/N/S values indicate impurities .

[Advanced] How can the compound’s reactivity with biomolecular targets (e.g., enzymes) be studied mechanistically?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • X-ray crystallography : Resolve co-crystal structures to identify hydrogen bonding (e.g., pyrazolone carbonyl with active-site residues) .

[Basic] What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential acetic acid vapors during synthesis .
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .

[Advanced] How can substituent modifications enhance the compound’s pharmacological profile?

  • SAR studies : Synthesize analogs with:
    • Sulphonyl replacements : Replace hydroxyethylsulphonyl with methylsulphonyl to assess solubility changes.
    • Methoxy positional isomers : Test 3-methoxy vs. 4-methoxy derivatives for receptor selectivity .
  • ADME screening : Use Caco-2 cells for permeability and microsomal assays for metabolic stability .

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